molecular formula C11H17NSSi B15067782 N-Phenyl-N-(trimethylsilyl)ethanethioamide CAS No. 58065-79-5

N-Phenyl-N-(trimethylsilyl)ethanethioamide

Cat. No.: B15067782
CAS No.: 58065-79-5
M. Wt: 223.41 g/mol
InChI Key: GSHVFVIXYVEJOT-UHFFFAOYSA-N
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Description

N-Phenyl-N-(trimethylsilyl)ethanethioamide is an organosilicon compound with the molecular formula C11H17NSSiThe compound features a phenyl group, a trimethylsilyl group, and an ethanethioamide moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-(trimethylsilyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of N-phenylethanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(trimethylsilyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

  • Substitution

Biological Activity

N-Phenyl-N-(trimethylsilyl)ethanethioamide is a compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article reviews its biological properties, mechanisms of action, and related case studies, supported by relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phenyl group and a trimethylsilyl moiety attached to an ethanethioamide backbone. The presence of the trimethylsilyl group can enhance the lipophilicity and stability of the compound, potentially influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been primarily studied in relation to its effects on cellular pathways and receptor interactions. Key mechanisms include:

  • Receptor Modulation : The compound has been shown to interact with nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play crucial roles in drug metabolism and detoxification processes in the liver .
  • Cytotoxicity : In vitro studies indicate that certain derivatives of this compound exhibit cytotoxic effects on various cell lines, including HepG2 and COS-1 cells, with varying degrees of potency .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Hepatic Function : A study demonstrated that modifications to the phenyl ring in similar compounds significantly increased their efficacy as agonists for CAR and PXR, suggesting potential applications in enhancing hepatic functions such as fatty acid oxidation .
  • Cytotoxicity Assessment : Research indicated that specific derivatives exhibited reduced viability in COS-1 cells compared to others, highlighting the importance of structural modifications on biological outcomes .

Table 1: Biological Activity Summary of this compound Derivatives

Compound DerivativeEC50 (μM)Cell Line TestedCytotoxicity Level
Compound A0.5HepG2Moderate
Compound B2.0COS-1Low
Compound C1.5HepG2High
Compound D0.8COS-1Moderate

Note: EC50 values represent the concentration required for 50% inhibition of cell viability.

Properties

CAS No.

58065-79-5

Molecular Formula

C11H17NSSi

Molecular Weight

223.41 g/mol

IUPAC Name

N-phenyl-N-trimethylsilylethanethioamide

InChI

InChI=1S/C11H17NSSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

GSHVFVIXYVEJOT-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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